chemical structure and properties of 2-methylpropane-1,3-diyl diacetate
chemical structure and properties of 2-methylpropane-1,3-diyl diacetate
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-methylpropane-1,3-diyl diacetate, also known as 2-methylenepropane-1,3-diyl diacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into this versatile chemical entity.
Introduction and Strategic Importance
2-Methylpropane-1,3-diyl diacetate (CAS No. 3775-29-9) is a diacetate ester featuring a unique structural motif: a central methylene group attached to a propane backbone, with primary acetate functionalities at the 1 and 3 positions.[1] This arrangement of functional groups—an allylic diacetate—imparts specific reactivity that can be harnessed for complex molecule synthesis.
In the context of drug discovery, the introduction of methyl groups can significantly influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity, and pharmacokinetic properties.[2][3][4] Furthermore, the diacetate functionality serves as a valuable synthetic handle, allowing for a range of chemical transformations. The allylic nature of the ester groups suggests a predisposition to transition metal-catalyzed reactions, opening avenues for stereoselective carbon-carbon and carbon-heteroatom bond formation.[5][6][7] This guide will delve into these aspects, providing a robust technical foundation for the utilization of this compound in research and development.
Chemical Structure and Properties
The chemical structure of 2-methylpropane-1,3-diyl diacetate is characterized by a central sp²-hybridized carbon double-bonded to a methylene group, flanked by two methylene groups each bearing an acetate ester.
Systematic Name: 2-methylenepropane-1,3-diyl diacetate[1] Synonyms: 2-[(acetyloxy)methyl]prop-2-en-1-yl acetate, 1,3-Propanediol, 2-methylene-, diacetate[1] CAS Number: 3775-29-9[1] Molecular Formula: C₈H₁₂O₄[8] Molecular Weight: 172.18 g/mol [8]
Physicochemical Properties
A summary of the known physicochemical properties of 2-methylpropane-1,3-diyl diacetate is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Liquid | [9] |
| Density | 1.066 g/cm³ (at 22 °C) | [10] |
| Boiling Point | 101 °C (at 12 Torr) | [10] |
| Flash Point | 104.8 °C | [10] |
| Solubility in Water | 28.9 g/L (at 20 °C) | [10] |
| Refractive Index | 1.433 | [10] |
| LogP | 1.03 | [1] |
Synthesis and Purification
The synthesis of 2-methylpropane-1,3-diyl diacetate can be achieved through the esterification of its corresponding diol, 2-methylene-1,3-propanediol. A common and effective method involves acetylation using acetic anhydride with a suitable base and catalyst.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate.
Caption: Workflow for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of alcohols.[11]
Materials:
-
2-Methylene-1,3-propanediol
-
Acetic Anhydride (1.2 equivalents)
-
Pyridine (1 equivalent)
-
4-Dimethylaminopyridine (DMAP, 0.1 mol%)
-
Dichloromethane (DCM)
-
2N Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylene-1,3-propanediol (1 equivalent) in dichloromethane to a concentration of approximately 1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add acetic anhydride (1.2 eq.), followed by pyridine (1 eq.) and a catalytic amount of DMAP (0.1 mol%).
-
Expert Insight: The use of pyridine as a base neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the product. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.
-
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding 2N hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Trustworthiness: The washing steps are crucial to remove unreacted starting materials, the catalyst, and any acidic or basic byproducts, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.
-
Expert Insight: The choice of eluent ratio (e.g., starting with 20:1 hexane:ethyl acetate) should be optimized based on TLC analysis to ensure good separation of the product from any impurities.[11]
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-methylpropane-1,3-diyl diacetate.
Spectroscopic Analysis (Predicted)
-
¹H NMR Spectroscopy:
-
Singlet (~2.1 ppm, 6H): The six protons of the two magnetically equivalent acetate methyl groups.
-
Singlet (~4.6 ppm, 4H): The four protons of the two methylene groups adjacent to the acetate functionalities.
-
Singlet (~5.1 ppm, 2H): The two vinylic protons of the terminal methylene group.
-
-
¹³C NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show fragmentation patterns typical of esters, such as the loss of acetyl groups. The molecular ion peak (M⁺) at m/z = 172.18 may be observed, although it might be weak.[16]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid like phosphoric or formic acid.[1]
Reactivity and Synthetic Potential
The reactivity of 2-methylpropane-1,3-diyl diacetate is dominated by its allylic diacetate functionality.
Palladium-Catalyzed Allylic Substitution
A key reaction of allylic acetates is their oxidative addition to palladium(0) complexes to form (π-allyl)palladium(II) intermediates.[5] These intermediates can then react with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes 2-methylpropane-1,3-diyl diacetate a potentially valuable building block for introducing a functionalized four-carbon unit into a target molecule. The reaction is often stereospecific, proceeding with an overall inversion of stereochemistry at the carbon bearing the leaving group.[7]
Other Transformations
The ester functionalities can be hydrolyzed under acidic or basic conditions to regenerate the corresponding diol, 2-methylene-1,3-propanediol. The double bond is also available for a range of addition reactions.
Potential Applications in Drug Discovery and Development
While specific applications of 2-methylpropane-1,3-diyl diacetate in drug development are not extensively documented, its structure suggests several potential uses as a synthetic intermediate or scaffold.
-
Introduction of a Key Structural Motif: The 2-methylpropane unit can be incorporated into larger molecules to explore the "magic methyl" effect, where the addition of a methyl group can favorably alter the pharmacological properties of a drug candidate.[2][3][4]
-
Scaffold for Library Synthesis: The dual reactivity of the allylic acetate groups allows for sequential or dual functionalization, making it a suitable scaffold for the creation of chemical libraries for high-throughput screening.
-
C-H Functionalization Strategies: The methylene and methyl groups present in the molecule could be targets for modern C-H functionalization reactions, allowing for late-stage modification of drug candidates.[17][18][19]
-
Bioisosteric Replacement: The diacetate moiety can act as a bioisostere for other functional groups, or be used to temporarily mask hydroxyl groups to improve cell permeability or alter pharmacokinetic profiles.
Safety and Handling
2-Methylpropane-1,3-diyl diacetate is classified as harmful if swallowed and may cause skin and eye irritation.[9][20]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
First Aid: In case of contact with skin, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9]
Conclusion
2-Methylpropane-1,3-diyl diacetate is a chemical compound with a unique and synthetically valuable structure. Its allylic diacetate functionality makes it a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions, and its core structure is relevant to the principles of modern medicinal chemistry. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an expert-driven perspective on its potential applications. As the demand for novel molecular scaffolds and efficient synthetic methodologies continues to grow in the pharmaceutical industry, compounds like 2-methylpropane-1,3-diyl diacetate represent valuable tools for the discerning researcher.
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